2-methyl-1H-tetrazol-5-one
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Overview
Description
2-Methyl-1H-tetrazol-5-one is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique structure, consisting of a five-membered ring with four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Tetrazole derivatives have been found to interact with various proteins such as mek-1 . The role of these proteins varies, but they often play crucial roles in cellular signaling pathways.
Mode of Action
Tetrazoles, in general, are known for their ability to act as metabolism-resistant isosteric replacements for carboxylic acids . This property allows them to interact with biological targets in a manner similar to carboxylic acid-containing compounds, potentially leading to various biological effects.
Biochemical Pathways
Tetrazoles are known to play a role in medicinal and pharmaceutical applications, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, which may influence their pharmacokinetic properties .
Result of Action
Tetrazoles and their derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .
Action Environment
It’s worth noting that the stability and reactivity of tetrazoles can be influenced by factors such as temperature and the presence of other reactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-tetrazol-5-one typically involves the cycloaddition of nitriles and azides. One common method is the reaction of methyl isocyanide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution can produce various substituted tetrazole derivatives.
Scientific Research Applications
2-Methyl-1H-tetrazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and explosives, due to its stability and reactivity.
Comparison with Similar Compounds
1H-tetrazole: A parent compound with similar reactivity but without the methyl group.
5-Phenyltetrazole: A derivative with a phenyl group at the 5-position, exhibiting different chemical properties.
Tetrazole-1-acetic acid: A compound with an acetic acid group, used in medicinal chemistry.
Uniqueness: 2-Methyl-1H-tetrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other tetrazole derivatives.
Properties
IUPAC Name |
2-methyl-1H-tetrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c1-6-4-2(7)3-5-6/h1H3,(H,4,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFKVGJDBKGNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1NC(=O)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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